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Compound of Interest

3-Oxopiperazine-1-
Compound Name:
carboximidamide hydrochloride

CAS No.: 1515923-03-1

Cat. No.: B1414073

Get Quote

Introduction & Core Principle

Piperazine carboximidamides (also known as N-amidinopiperazines) represent a privileged
scaffold in medicinal chemistry, primarily utilized as peptidomimetics for the inhibition of trypsin-
like serine proteases.

The physiological substrates of these enzymes (e.g., Thrombin, Factor Xa, uPA, Matriptase)
typically contain an Arginine residue at the P1 position. The carboximidamide (amidine) group (

) functions as a bioisostere of the guanidinium group in Arginine. It forms a critical salt bridge
with the aspartate residue (typically Asp189 in chymotrypsin numbering) located at the bottom
of the enzyme's S1 specificity pocket.

The piperazine ring serves as a rigid, non-planar scaffold that directs substituents toward the
S2 and S3 hydrophobic pockets, enhancing selectivity and potency compared to flexible linear
chains.

Key Applications
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e Anticoagulation: Inhibition of Factor Xa and Thrombin.[1]

e Oncology: Inhibition of Urokinase-type Plasminogen Activator (UPA) to prevent metastasis
and extracellular matrix degradation.[2][3]

e Immunology: Inhibition of Complement C1s to modulate the classical complement pathway.

[4]

Mechanism of Action

The inhibitory potency of piperazine carboximidamides relies on a "Lock and Key" electrostatic
interaction.

Structural Biology of Inhibition

o S1 Pocket Recognition: The protonated amidine group penetrates the deep S1 pocket.

» Salt Bridge Formation: A bidentate hydrogen bond/salt bridge is formed between the amidine
nitrogens and the carboxylate oxygens of Asp189.

o Scaffold Positioning: The piperazine ring constrains the geometry, positioning the distal
substituent (R-group) to interact with the S2 (hydrophobic) or S3 (aryl-binding) sites.
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Figure 1: Mechanistic schematic of piperazine carboximidamide binding to the serine protease
active site. The critical interaction is the salt bridge with Asp189.[5]

Experimental Protocol: Chemical Synthesis

Objective: Synthesize a mono-substituted piperazine carboximidamide derivative. Challenge:
Regioselective guanylation of the secondary amine.

Materials

o Substrate: 1-Benzylpiperazine (or other 1-substituted piperazine).
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Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).
Base:

-Diisopropylethylamine (DIPEA).

Solvent: Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

Preparation: Dissolve 1-benzylpiperazine (1.0 equiv) in anhydrous DMF (0.5 M
concentration) under an inert atmosphere (

).

Activation: Add DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature to
ensure free amine formation.

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in a single portion.
Reaction: Stir the mixture at room temperature for 16 hours.

o Note: Monitor reaction progress via TLC (eluent: DCM/MeOH/NH3 90:10:1). The product
is highly polar.

Workup:

o Concentrate the reaction mixture under reduced pressure to remove DMF.

o Precipitate the product by adding cold diethyl ether.

o Wash the solid precipitate 3x with diethyl ether to remove the pyrazole byproduct.

Purification: If necessary, purify via semi-preparative HPLC (C18 column) using a
water/acetonitrile gradient with 0.1% TFA.

Validation Criteria;:

ESI-MS: Observe
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peak corresponding to the guanidinylated mass.

e 1H-NMR: Characteristic broad singlet at

ppm (4H) representing the amidine protons.

Experimental Protocol: Enzymatic Inhibition Assay (
Determination)

Objective: Determine the inhibition constant (

) of the synthesized compound against Urokinase-type Plasminogen Activator (uPA) using a
chromogenic substrate.

Materials

e Enzyme: Recombinant Human uPA (High Molecular Weight).
e Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).[6] Specificity: uPA.[6][7]
o Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, 0.01% Tween-20, pH 7.4.

e Inhibitor: Stock solution in DMSO (ensure final DMSO < 5%)).

Workflow Diagram
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Figure 2: Kinetic assay workflow for determining serine protease inhibition.

Detailed Procedure

o Enzyme Preparation: Dilute uPA to a concentration of 2 nM in Assay Buffer. Keep on ice.
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e Inhibitor Dilution: Prepare a 10-point serial dilution of the piperazine carboximidamide (range:
1 nMto 100

M).
» Plate Setup: In a 96-well clear microplate, add:
o 80
L Assay Buffer.
o 10
L Inhibitor solution (or DMSO vehicle for control).
o 10
L Enzyme solution.
e Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow equilibrium binding.
* Initiation: Add 100

L of Substrate S-2444 (Final concentration =
of the substrate, typically ~20-50
M).

o Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30
seconds for 20 minutes using a microplate reader.

Data Analysis

o Calculate the initial velocity (

) from the linear portion of the absorbance vs. time curve.

o Plot
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vs. log[Inhibitor] to determine
using non-linear regression (4-parameter logistic fit).

e Convert

to

using the Cheng-Prusoff equation:
Where

is the substrate concentration and

is the Michaelis constant for the specific enzyme-substrate pair.

Comparative Data & Interpretation

The following table illustrates the Structure-Activity Relationship (SAR) for piperazine-based
inhibitors against common serine proteases.

Compound R-Group Approx.[5] Selectivity
) Target Enzyme
Class (Distal) (nM) Note
4- . -
o ] ] High selectivity
B-428 Derivative  iodobenzo[b]thio uPA ~100
vs tPA
phene
_ Broad spectrum
Ref Compound A Benzyl Trypsin ~500 o
(low selectivity)
o Dual binding (S1
Ref Compound B 4-Amidinophenyl  Factor Xa ~20
+ S4 pockets)
Weak binder
Piperazine-1- ) ) (needs
o ) Unsubstituted Trypsin >10,000 )
carboximidamide hydrophobic
anchor)

Expert Insight:
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» The "Sticky" Amidine Issue: Highly basic amidines can stick to plastic or glass. Always
include 0.01% Tween-20 or Triton X-100 in buffers to prevent non-specific loss of inhibitor.

o False Positives: Ensure the compound does not aggregate. If the Hill slope of the IC50 curve
is steep (>1.5), suspect aggregation. Confirm by adding 0.01% Triton X-100; if potency drops
significantly, the inhibition was likely artifactual.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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